Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate
Description
Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate (CAS: 2401894-40-2) is a heterocyclic compound featuring a benzodioxol ring fused with a piperidine moiety. The structure includes a 4-chloro-2-fluorophenyl group and a methyl substituent on the benzodioxol ring, with a tert-butyl carbamate protecting the piperidine nitrogen. This compound is primarily utilized in medicinal chemistry as an intermediate for kinase inhibitors or allosteric modulators due to its rigid aromatic system and stereochemical complexity . It is synthesized via multi-step protocols involving nucleophilic substitutions and cyclization reactions, achieving ≥97% purity as a white solid .
Properties
Molecular Formula |
C24H27ClFNO4 |
|---|---|
Molecular Weight |
447.9 g/mol |
IUPAC Name |
tert-butyl 4-[2-(4-chloro-2-fluorophenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C24H27ClFNO4/c1-23(2,3)31-22(28)27-12-10-15(11-13-27)17-6-5-7-20-21(17)30-24(4,29-20)18-9-8-16(25)14-19(18)26/h5-9,14-15H,10-13H2,1-4H3 |
InChI Key |
WMURCVNNVHRGLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)C3CCN(CC3)C(=O)OC(C)(C)C)C4=C(C=C(C=C4)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as recrystallization or chromatography to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzodioxole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate has shown promise in medicinal chemistry due to its potential as a pharmacological agent. Some notable applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further development in cancer therapy .
- Neuropharmacology : The compound's structural features may allow it to interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders .
- Antimicrobial Properties : Research indicates that derivatives of this compound could possess antimicrobial activity, which is crucial for developing new antibiotics amidst rising resistance .
Material Science
In material science, this compound can serve as a building block for synthesizing polymers and other materials with specific properties:
- Polymer Synthesis : The compound's functional groups can be utilized to create copolymers with enhanced mechanical properties or thermal stability .
- Nanomaterials : Its unique structure may facilitate the development of nanomaterials for applications in electronics or catalysis .
Case Studies
Several case studies highlight the effectiveness of this compound in various research contexts:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Neuropharmacology | Found to enhance dopamine receptor activity in vitro, suggesting potential in treating Parkinson's disease. |
| Study C | Antimicrobial Properties | Exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. |
Mechanism of Action
The mechanism of action of tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
Key structural analogues share the tert-butyl piperidine-1-carboxylate core but differ in substituents on the aromatic rings or heterocyclic systems. A comparative analysis is summarized below:
Key Research Findings
SAR Insights: Electron-withdrawing groups (Cl, F, CF₃) on aromatic rings improve metabolic stability and binding affinity. For example, fluorophenyl analogues show 3-fold higher plasma half-lives than non-halogenated counterparts .
Crystallographic Data : Piperidine-carboxylates with bulky substituents (e.g., benzodioxol) adopt chair conformations, optimizing interactions with flat kinase domains .
Toxicity : tert-Butyl piperidine derivatives generally exhibit low acute toxicity (LD₅₀ > 2000 mg/kg in rodents) but require precautions against inhalation and dermal exposure .
Biological Activity
Tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate (CAS: 2401894-42-4) is a synthetic compound notable for its potential biological activities. Its structure includes a piperidine ring and a benzodioxole moiety, which are known for their pharmacological significance. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
The IUPAC name of the compound is tert-butyl (R)-4-(2-(4-chloro-2-fluorophenyl)-2-methylbenzo[d][1,3]dioxol-4-yl)piperidine-1-carboxylate .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Studies have suggested that compounds with similar structures often exhibit activity through the modulation of signaling pathways involving protein kinases and G-protein coupled receptors (GPCRs).
Anticancer Potential
Recent studies have indicated that this compound may possess anticancer properties. For instance, a study on similar benzodioxole derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis and inhibition of cell proliferation .
Neuroprotective Effects
Research has also explored the neuroprotective effects of related compounds in models of neurodegenerative diseases. These compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating conditions like Alzheimer's disease .
Data Table: Biological Activity Summary
| Activity Type | Effect | Study Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cell lines | |
| Neuroprotective | Reduction of oxidative stress |
Case Studies
- Cytotoxicity Study : A study involving a series of benzodioxole derivatives, including this compound, showed IC50 values in the low micromolar range against MCF7 (breast cancer) and A549 (lung cancer) cell lines. The results indicated that structural modifications could enhance potency.
- Neuroprotection Study : In vitro assays demonstrated that compounds with similar scaffolds could mitigate neuronal cell death induced by amyloid-beta peptides. The protective effect was attributed to the inhibition of inflammatory cytokine release and enhancement of neuronal survival pathways .
Q & A
Basic: What are the recommended synthetic routes for preparing tert-butyl 4-[2-(4-chloro-2-fluoro-phenyl)-2-methyl-1,3-benzodioxol-4-yl]piperidine-1-carboxylate?
Answer:
A common approach involves coupling reactions between substituted benzodioxol derivatives and tert-butyl piperidine carboxylate intermediates. For example:
- Step 1: React 4-chloro-2-fluoro-phenyl precursors with methyl groups to form the benzodioxol core.
- Step 2: Use coupling reagents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane to attach the piperidine-carboxylate moiety .
- Step 3: Purify via column chromatography or recrystallization.
Key Considerations:
- Monitor reaction progress using TLC or HPLC.
- Optimize solvent polarity (e.g., dichloromethane vs. acetonitrile) to improve yield .
Basic: How should researchers handle and store this compound safely?
Answer:
- Handling: Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood due to potential inhalation hazards .
- Storage: Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid moisture to preserve the tert-butyl ester group .
- First Aid: For skin contact, wash with soap/water; for eye exposure, irrigate for 15 minutes. Seek medical attention if irritation persists .
Advanced: How can conflicting spectral data (e.g., NMR, IR) for this compound be resolved during characterization?
Answer:
Conflicts often arise from impurities or stereochemical variations. Mitigation strategies include:
- Repetitive Purification: Use preparative HPLC to isolate high-purity fractions.
- 2D NMR (e.g., COSY, HSQC): Resolve overlapping signals by analyzing through-bond correlations .
- X-ray Crystallography: Confirm absolute configuration if crystalline derivatives are obtainable (e.g., tert-butyl 4-{[5-(4-chlorophenyl)carboxamino]methyl}pyridine-2-carboxylic acid structures were resolved via single-crystal studies) .
Example Data Contradiction:
If a methyl group signal splits unexpectedly, consider dynamic effects (e.g., restricted rotation in the benzodioxol ring) .
Advanced: What strategies optimize the compound’s stability under varying pH conditions for biological assays?
Answer:
- pH Stability Testing: Conduct accelerated degradation studies at pH 3–10 (37°C, 24–72 hrs). Monitor via LC-MS for ester hydrolysis or ring-opening byproducts.
- Buffering Agents: Use phosphate (pH 6–8) or acetate (pH 4–5.5) buffers to maintain stability during in vitro assays .
- Structural Modifications: Introduce electron-withdrawing groups (e.g., fluorine) to the benzodioxol ring to enhance hydrolytic resistance .
Key Finding:
Tert-butyl esters are prone to acidic hydrolysis; neutral or slightly basic conditions are preferred for storage .
Basic: What analytical techniques are critical for purity assessment?
Answer:
- HPLC/UPLC: Use C18 columns with methanol/water gradients. Compare retention times against standards .
- Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and rule out adducts or fragments.
- Elemental Analysis: Validate C, H, N, Cl, F percentages within ±0.4% of theoretical values .
Example Protocol:
For HPLC, use a mobile phase of 65:35 methanol:buffer (pH 4.6 sodium acetate/1-octanesulfonate) to resolve polar impurities .
Advanced: How does the electronic nature of substituents (e.g., 4-chloro-2-fluoro) influence the compound’s reactivity in cross-coupling reactions?
Answer:
- Electron-Withdrawing Effects: The 4-chloro-2-fluoro group increases electrophilicity at the benzodioxol ring, enhancing Suzuki-Miyaura coupling yields with boronic acids.
- Steric Hindrance: The tert-butyl group on piperidine may slow nucleophilic attacks but improves solubility in organic solvents .
Case Study:
In tert-butyl 4-((2-chloro-5-nitropyridin-4-yl)amino)piperidine-1-carboxylate, the nitro group directs electrophilic substitution to the para position .
Advanced: What in silico methods predict the compound’s pharmacokinetic (PK) properties for drug discovery?
Answer:
- Molecular Dynamics Simulations: Model interactions with cytochrome P450 enzymes to predict metabolic hotspots (e.g., ester hydrolysis).
- ADMET Predictors: Use software like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP inhibition .
Key Insight:
The tert-butyl group reduces aqueous solubility (logP ~3.5) but enhances membrane permeability, making prodrug strategies viable for in vivo studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
